molecular formula C9H15N3S B15262062 N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B15262062
M. Wt: 197.30 g/mol
InChI Key: VTOKFQROFYHABB-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. The isopropyl (propan-2-yl) group at the 2-amino position distinguishes it from other derivatives.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H15N3S/c1-6(2)11-9-12-7-4-3-5-10-8(7)13-9/h6,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

VTOKFQROFYHABB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation . One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[5,4-b]pyridine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Amine Alkylation/Acylation

The secondary amine at the 2-position undergoes nucleophilic substitution or condensation:

  • Urea Formation : Reacting with isocyanates or carbamoyl chlorides yields urea derivatives, as seen in MALT1 inhibitor syntheses .

    Thiazolo-pyridine amine+IsocyanateUrea derivative\text{Thiazolo-pyridine amine} + \text{Isocyanate} \rightarrow \text{Urea derivative}
  • Acylation : Treatment with acyl chlorides or anhydrides produces amides .

Reactant Product Conditions Yield Source
6-Amino-thiazolo[5,4-b]pyridineTriazolopyridine-urea derivativeCu catalysis, DMF, 100°C64%

Deprotection Reactions

Tert-butyl carbamate (Boc) groups, if present, are cleaved using acidic conditions:

  • HCl/EtOAc : Removes Boc groups at room temperature (87% yield) .

  • Trifluoroacetic Acid (TFA) : Efficient deprotection in dichloromethane (1h, quantitative yield) .

Halogenation and Cross-Coupling

Bromination at the 2-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Bromination : Using CuBr₂ and alkyl nitrite introduces bromine .

  • Cyanation : Subsequent treatment with CuCN yields cyano derivatives .

Substrate Reagent Product Yield Source
2-Bromo-thiazolo[5,4-b]pyridineCuCN, DMF, 120°C2-Cyano derivative78%

Reduction of Pyridine Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine, altering electronic properties .

Oxidation and Stability

The thiazole sulfur is susceptible to oxidation:

  • H₂O₂/EtOH : Forms sulfoxide (30% yield) or sulfone (55% yield under stronger conditions) .

  • Stability : The compound remains stable under acidic (HCl) or basic (K₂CO₃) conditions, enabling diverse synthetic modifications .

Biological Derivatization

The amine group is leveraged for prodrug development:

  • Phosphate Prodrugs : Generated via phosphorylation for enhanced bioavailability .

  • Peptide Conjugates : Facilitate targeted delivery in anticancer applications .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Products Applications
CyclizationS₈, Cyanamide, PyrrolidineThiazolo[5,4-b]pyridine coreCore scaffold synthesis
DeprotectionHCl/EtOAc or TFA/DCMFree amineIntermediate for further steps
Urea FormationAryl isocyanatesUrea-linked inhibitorsMALT1/HPK1 inhibitor development
OxidationH₂O₂, KMnO₄Sulfoxide/sulfone derivativesMetabolic stability studies

Mechanistic Insights

  • Cyclization : Proceeds via nucleophilic attack of the thioamide sulfur on the pyridine carbon, followed by dehydration .

  • Cross-Coupling : Copper-mediated couplings exploit the electron-deficient thiazole ring for regioselective functionalization .

Scientific Research Applications

N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with a thiazole and pyridine structure, with the molecular formula C9H15N3SC_9H_{15}N_3S and a molecular weight of 197.30 g/mol . It features a unique substitution pattern with nitrogen and sulfur atoms, giving it distinct chemical properties and potential biological activities. This compound has been investigated for various biological activities, with preliminary studies suggesting it may act as an enzyme inhibitor or receptor modulator. Its potential therapeutic properties include antimicrobial, anticancer, and anti-inflammatory activities, with specific mechanisms of action involving interactions with molecular targets such as enzymes or receptors.

Scientific Research Applications

This compound has several applications in scientific research and industry. Studies on its interactions with biological targets indicate that it may inhibit enzymes by binding to their active sites or modulate receptors through interactions with their binding domains. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action in various biological systems.

Related compounds

Several compounds share structural similarities with this compound:

Compound NameStructureKey Differences
Thiazolo[4,5-b]pyridinesSimilar thiazole-pyridine frameworkDifferent substitution patterns
Thiazolo[5,4-d]pyrimidinesContains a pyrimidine ring instead of a pyridine ringDifferent nitrogen-sulfur arrangement
TriazolothiadiazinesFeatures a triazole ring fused with a thiadiazine ringDistinct ring structure and reactivity

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Thiazolo[5,4-b]pyridine vs. Thiazolo[5,4-c]pyridine

  • Target Compound : The thiazolo[5,4-b]pyridine core implies fusion of the thiazole ring at the 5,4-b positions of the pyridine ring, resulting in a distinct electronic and steric profile.
  • The dimethylamine substituent introduces a smaller, more electron-donating group compared to the isopropyl group, which may influence solubility and reactivity .

Substituent Modifications on the 2-Amine Position

N-Phenyl Derivative (Thiazolopyridine 126, ):
  • Structure : Substitution with a phenyl group increases aromaticity and lipophilicity.
  • Such modifications are often explored to optimize pharmacokinetic properties .
N-(2-Methoxyethyl) Derivative (CAS 2059942-63-9, ):
  • Structure : The methoxyethyl group introduces an oxygen atom, improving hydrophilicity.
  • Applications : Likely used as a building block in drug discovery, where polar substituents enhance metabolic stability or target engagement .
5-(Propan-2-yl) Derivative ():
  • Structure: The isopropyl group is attached to the 5-position of the thiazolo[5,4-c]pyridine core, differing from the target compound’s 2-amino substitution.
  • Impact : This positional isomerism may drastically alter biological activity due to changes in steric hindrance or electronic distribution .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Key Features Evidence Source
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine [1,3]thiazolo[5,4-b]pyridine Isopropyl (2-amine) Moderate lipophilicity, potential kinase inhibition Hypothetical
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine [1,3]thiazolo[5,4-b]pyridine Phenyl (2-amine) High lipophilicity, π-π stacking capability
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine [1,3]thiazolo[5,4-b]pyridine Methoxyethyl (2-amine) Enhanced hydrophilicity, improved solubility
N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine [1,3]thiazolo[5,4-c]pyridine Dimethyl (2-amine) Compact substituent, electron-donating effects
5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine [1,3]thiazolo[5,4-c]pyridine Isopropyl (5-position) Steric hindrance at non-amine position

Biological Activity

N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C9_9H15_{15}N3_3S with a molecular weight of 197.30 g/mol. The compound features a thiazole ring fused to a pyridine structure, characterized by the presence of both nitrogen and sulfur atoms which contribute to its unique chemical properties .

Synthesis Methods:
The synthesis typically involves cyclization reactions between 2-aminopyridine and suitable thioamides in the presence of dehydrating agents. Common solvents include ethanol or acetonitrile under heating conditions to facilitate the reaction .

Biological Activities

This compound has been investigated for various biological activities including:

  • Antimicrobial Activity: Preliminary studies indicate that the compound may exhibit significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens with minimum inhibitory concentration (MIC) values suggesting potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties: The compound has demonstrated potential anticancer effects in vitro. Research indicates that it may induce apoptosis in cancer cells through interactions with specific molecular targets involved in cell proliferation and survival pathways .
  • Anti-inflammatory Effects: Studies suggest that this compound could modulate inflammatory responses by inhibiting key enzymes involved in inflammation processes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites of target enzymes. This interaction can disrupt normal enzymatic functions leading to therapeutic effects .
  • Receptor Modulation: It may also modulate receptor activity by interacting with binding domains on various receptors involved in signaling pathways crucial for cellular responses .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

StudyFindings
Study A (2023)Demonstrated significant antimicrobial activity with MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
Study B (2024)Investigated anticancer properties showing IC50_{50} values indicating cytotoxicity against various cancer cell lines .
Study C (2023)Explored anti-inflammatory effects revealing inhibition of pro-inflammatory cytokines in vitro .

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